molecular formula C17H20N2O2 B4430332 2-methyl-2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)propanamide

2-methyl-2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)propanamide

Cat. No. B4430332
M. Wt: 284.35 g/mol
InChI Key: ONFQMSNCLPCNMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)propanamide is a chemical compound that belongs to the class of amides. It is a synthetic compound that has been extensively studied in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-methyl-2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)propanamide is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. Additionally, it has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is involved in cognitive function.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to reduce inflammation and pain, improve cognitive function, and inhibit the growth of tumors. It has also been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)propanamide in lab experiments is its versatility. It has been studied in various fields, including neuroscience, oncology, and cardiovascular research. Additionally, it has been found to have low toxicity, which makes it a safe compound to use in lab experiments.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 2-methyl-2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)propanamide. One direction is to further investigate its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a treatment for cardiovascular diseases, such as hypertension and atherosclerosis. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective methods for administering the compound in lab experiments.

Scientific Research Applications

2-methyl-2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)propanamide has been studied extensively in scientific research due to its potential applications in various fields. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, it has been studied as a potential treatment for cardiovascular diseases, such as hypertension and atherosclerosis.

properties

IUPAC Name

2-methyl-2-(4-methylphenoxy)-N-(6-methylpyridin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12-8-10-14(11-9-12)21-17(3,4)16(20)19-15-7-5-6-13(2)18-15/h5-11H,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFQMSNCLPCNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)(C)C(=O)NC2=CC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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